

Application Notes: Assessing Cell Viability Following Frentizole Treatment

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Compound of Interest

Compound Name: Frentizole

Cat. No.: B1674154

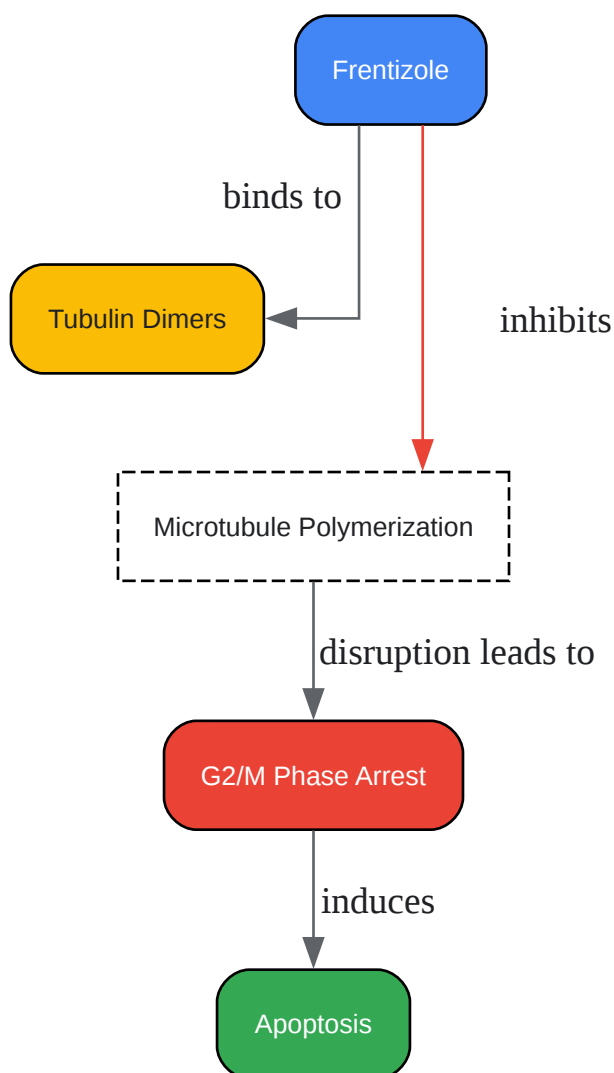
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Introduction

Frentizole is an immunosuppressive agent that has demonstrated potent antitumor activity.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3] These application notes provide detailed protocols for assessing the effects of **Frentizole** on cancer cell viability using common colorimetric and fluorometric assays. The provided methodologies are tailored for researchers in oncology, drug discovery, and related fields.

Mechanism of Action: Tubulin Inhibition

Frentizole exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division.[1][3] By binding to tubulin, **Frentizole** prevents its polymerization into microtubules. This disruption triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][3] Ultimately, this sustained cell cycle arrest initiates the intrinsic apoptotic pathway, resulting in programmed cell death.



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Caption: **Frentizole**'s mechanism of action.

Quantitative Data Summary

The following tables summarize the reported antiproliferative activity of **Frentizole** against various cancer cell lines as determined by the MTT assay after 72 hours of treatment.

Table 1: IC50 Values of **Frentizole** on Human Cancer Cell Lines[1]

| Cell Line | Cancer Type | IC50 (μM) |
|-----------|--------------------|-----------|
| HeLa | Cervical Carcinoma | > 10 |
| U87 MG | Glioblastoma | 7.33 |
| A172 | Glioblastoma | > 10 |

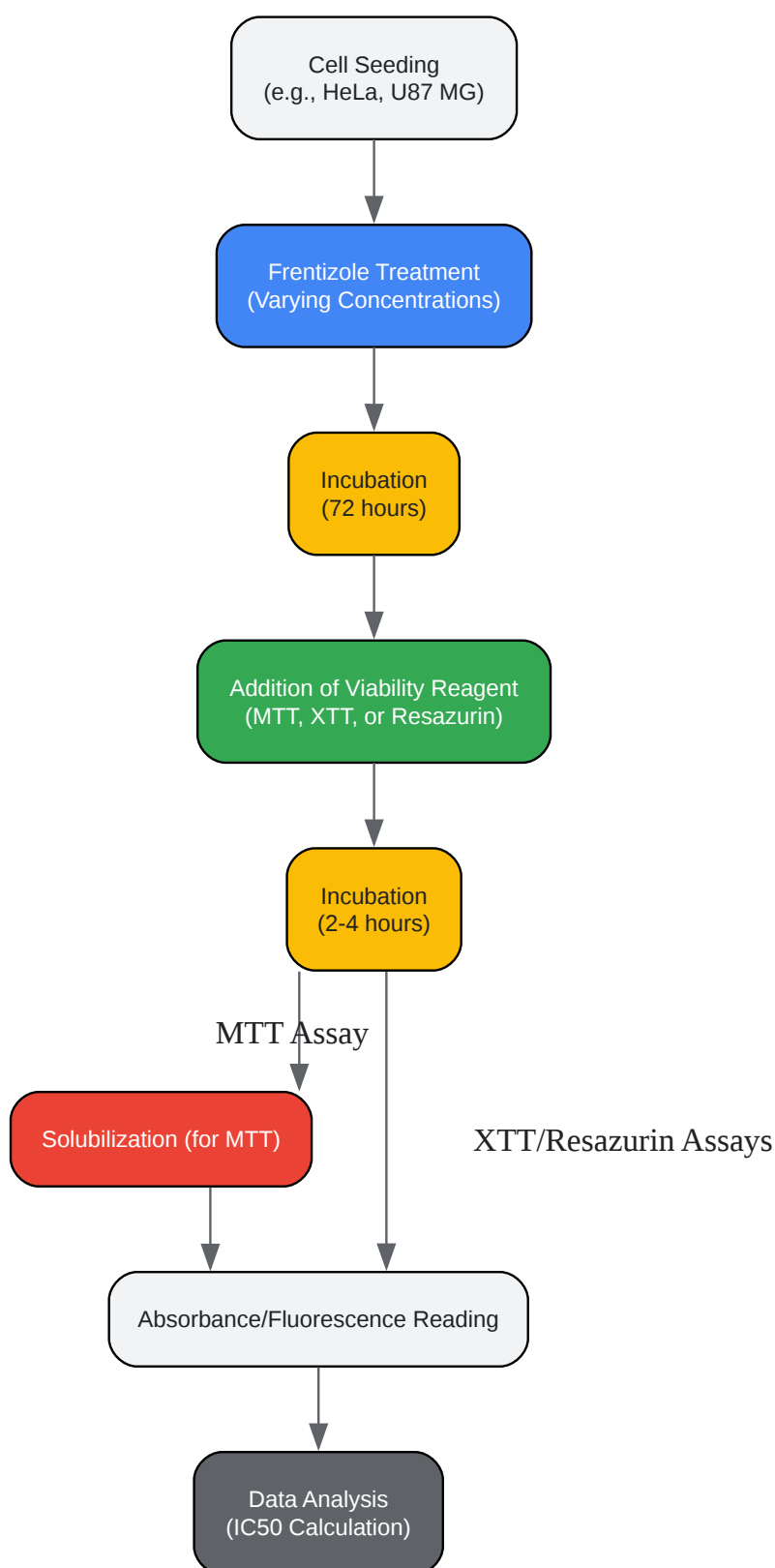
Table 2: Antiproliferative Activity of **Frentizole** Analogs (Selected) on HeLa Cells^[1]

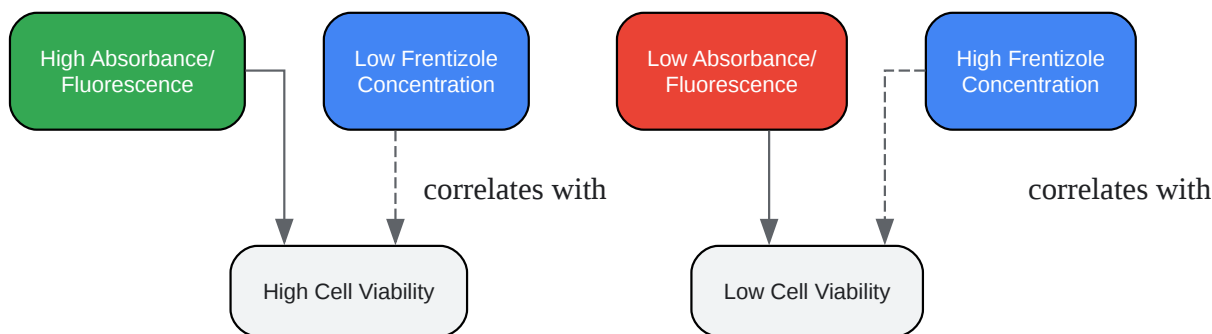
| Compound | Modification | % Inhibition at 10 μM | IC50 (μM) |
|------------|-----------------------|-----------------------|-----------|
| Frentizole | - | < 40 | > 10 |
| Analog 1 | Phenylurea derivative | > 40 | 1.52 |
| Analog 2 | Phenylurea derivative | > 40 | 2.15 |

Experimental Protocols

This section provides detailed protocols for assessing cell viability following **Frentizole** treatment. The MTT assay is presented as the primary method, with notes on adapting for XTT and Resazurin assays.

Experimental Workflow





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References

- 1. Frentizole, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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